![molecular formula C20H22N2O3 B268689 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268689.png)
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MMCA, is a pharmaceutical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is not fully understood. However, it has been suggested that 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide may exert its anticancer effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning.
Biochemical and Physiological Effects
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to decrease cell proliferation, migration, and invasion. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to decrease the expression of MMPs and increase the expression of tumor suppressor genes. In Alzheimer's disease, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to improve cognitive function and decrease oxidative stress. In rheumatoid arthritis, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to decrease inflammation and cartilage destruction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is that it has been shown to have low toxicity in normal cells. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
For 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide research include investigating its mechanism of action, optimizing its therapeutic potential, and studying its efficacy and safety in animal models.
Méthodes De Synthèse
The synthesis of 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves the reaction of 2-aminophenylacetamide with 4-(4-chlorobenzoyl)morpholine in the presence of a base. The resulting product is then treated with 2-methylbenzoyl chloride to yield 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. This synthesis method has been reported in the literature and has been used by various researchers to obtain 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide for their studies.
Applications De Recherche Scientifique
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been studied for its potential therapeutic properties in various diseases. It has been shown to have anticancer effects in several cancer cell lines, including breast cancer, lung cancer, and glioma. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been studied for its neuroprotective effects in Alzheimer's disease and its anti-inflammatory effects in rheumatoid arthritis.
Propriétés
Nom du produit |
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C20H22N2O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-15-6-2-3-7-16(15)14-19(23)21-18-9-5-4-8-17(18)20(24)22-10-12-25-13-11-22/h2-9H,10-14H2,1H3,(H,21,23) |
Clé InChI |
RLSMYGQKBJQQEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)
![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)
![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
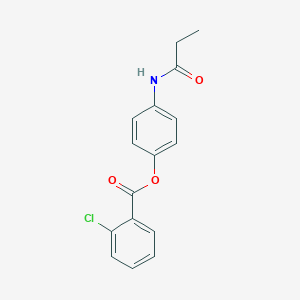
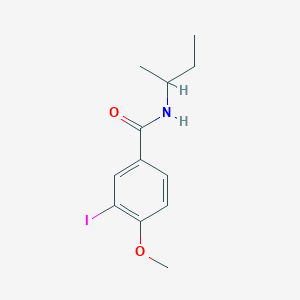
![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
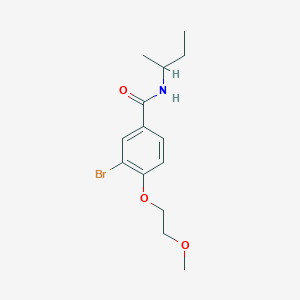
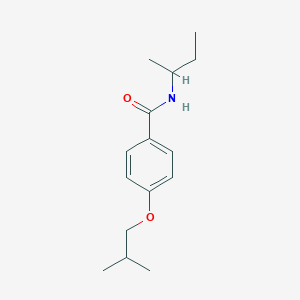
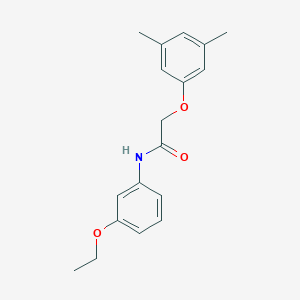
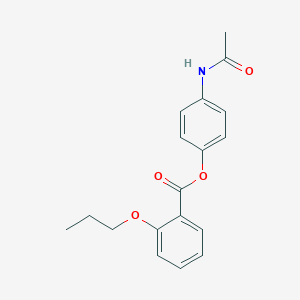
![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)